REACTION_CXSMILES
|
[O:1]=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[C:15]([C:17]1(O)[CH2:22][CH2:21][CH2:20][C:19]([CH3:24])([CH3:23])[CH2:18]1)#[CH:16]>CC1C=CC=CC=1>[CH3:16][C:15]([C:17]1[CH2:18][C:19]([CH3:24])([CH3:23])[CH2:20][CH2:21][CH:22]=1)=[O:1]
|
Name
|
|
Quantity
|
33.1 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
152 g
|
Type
|
reactant
|
Smiles
|
C(#C)C1(CC(CCC1)(C)C)O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CC1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred at this temp
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The slurry was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temp.
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with Et2O (2×500 ml)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with water (500 ml) and brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=CCCC(C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.8 g | |
YIELD: PERCENTYIELD | 9% | |
YIELD: CALCULATEDPERCENTYIELD | 38.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |